molecular formula C5H6BrNO2S B8572855 1-(2-Bromo-1,3-thiazol-4-yl)ethane-1,2-diol

1-(2-Bromo-1,3-thiazol-4-yl)ethane-1,2-diol

Cat. No.: B8572855
M. Wt: 224.08 g/mol
InChI Key: CTISBKLOTRKNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-1,3-thiazol-4-yl)ethane-1,2-diol is a useful research compound. Its molecular formula is C5H6BrNO2S and its molecular weight is 224.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H6BrNO2S

Molecular Weight

224.08 g/mol

IUPAC Name

1-(2-bromo-1,3-thiazol-4-yl)ethane-1,2-diol

InChI

InChI=1S/C5H6BrNO2S/c6-5-7-3(2-10-5)4(9)1-8/h2,4,8-9H,1H2

InChI Key

CTISBKLOTRKNDJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)Br)C(CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl (2-bromo-1,3-thiazol-4-yl)(oxo)acetate (3.07 g, 11.6 mmol) synthesized in Example (9a) was dissolved in methanol (100 mL), and cooled to 0° C. Sodium borohydride (1.32 g, 34.9 mmol) was added in small portions, and stirring was carried out at 0° C. for 1.5 hours, followed by stirring at room temperature for further 2 hours. Dilute hydrochloric acid (1M, 100 mL) was added, and the solution was separated with ethyl acetate (200 mL). The organic layer was washed with saturated brine, and subsequently dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified using silica gel column chromatography (elution solvent: ethyl acetate/hexane=20%-80%) to afford the desired compound (1.10 g, yield 42%) as a yellow oil.
Name
Ethyl (2-bromo-1,3-thiazol-4-yl)(oxo)acetate
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
42%

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